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Compound of Interest

Compound Name: 2-Undecynoic acid
CAS No.: 54299-08-0
Cat. No.: B12787829
Get Quote
. J

Executive Summary & Chemical Identity

2-Undecynoic acid is a specialized

-acetylenic fatty acid derivative primarily utilized in metabolic research as a mechanism-based
inhibitor (suicide substrate) of flavoprotein-dependent acyl-CoA dehydrogenases. Unlike its
isomer 10-undecenoic acid (antifungal), the 2-alkynoic structure confers unique reactivity
towards the

-oxidation machinery, making it a critical tool for probing enzyme active site topology and
simulating fatty acid oxidation disorders.

Chemical Identification Table
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Chemical Name

2-Undecynoic Acid

CAS Registry Number

54299-08-0

Synonyms

2-Undecynoate;

-Undecynoic acid

Molecular Formula

Molecular Weight 182.26 g/mol
SMILES CCCCCCCCC#CC(=0)O
Structure Linear fatty acid with a triple bond at C2

Physical State

Low-melting solid or colorless/pale yellow liquid

(dependent on purity/temp)

Solubility

Soluble in DMSO, Ethanol, Chloroform; Poorly
soluble in water

Mechanism of Action: Suicide Inhibition

The defining characteristic of 2-undecynoic acid is its ability to irreversibly inhibit enzymes

involved in fatty acid

-oxidation, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Short-Chain Acyl-

CoA Dehydrogenase (SCAD).

The "Allenyl-CoA" Trap

The inhibition follows a specific catalytic lethality pathway:

 Activation: 2-Undecynoic acid is first converted to its Coenzyme A thioester (2-Undecynoyl-

CoA) by cellular acyl-CoA synthetases.

e Enzyme Entry: The 2-Undecynoyl-CoA enters the active site of the acyl-CoA dehydrogenase.
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e Proton Abstraction: The active site base (typically a Glutamate residue, e.g., Glu376 in
MCAD) attempts to abstract the

-proton (C2), initiating the normal oxidation mechanism.

e |somerization: Instead of oxidation, the abstraction of the

-proton from the acetylenic thioester causes an isomerization to a highly reactive 2,3-
alkadienyl-CoA (allenyl-CoA) intermediate.

o Covalent Modification: The allenyl species acts as a potent electrophile. It rapidly forms a
covalent adduct with the active site Glutamate or the FAD cofactor, permanently inactivating
the enzyme.

Pathway Visualization
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Figure 1: Mechanism-Based Inactivation of Acyl-CoA Dehydrogenase by 2-Undecynoic Acid

Click to download full resolution via product page

Caption: The conversion of the acetylenic precursor into a reactive allene intermediate leads to
irreversible covalent modification of the target enzyme.

Synthesis Protocol

Researchers often synthesize 2-undecynoic acid in-house due to limited commercial
availability of specific isomers. The most robust method involves the carboxylation of the
terminal alkyne 1-decyne.

Method: Lithiation-Carboxylation of 1-Decyne

Reagents:
e 1-Decyne (Starting material)

e n-Butyllithium (n-BuLi, 2.5M in hexanes)
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« Dry Tetrahydrofuran (THF)
e Drylce (

source)

» Hydrochloric acid (HCI)[1]
Protocol:

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and
maintain under an inert atmosphere (Nitrogen or Argon).

e Solvation: Add 1-Decyne (10 mmol) and dry THF (50 mL) to the flask. Cool the solution to
-78°C using a dry ice/acetone bath.

e Lithiation: Dropwise add n-BuLi (11 mmol, 1.1 eq) over 15 minutes. Stir at -78°C for 1 hour to
generate lithium 1-decynide.

o Carboxylation:
o Option A (Gas): Bubble dry

gas through the solution for 30 minutes.

o Option B (Solid): Pour the reaction mixture onto an excess of crushed dry ice.
e Quenching: Allow the mixture to warm to room temperature. Quench with water (50 mL).
 Acidification: Acidify the aqueous layer to pH 1-2 using 1M HCI.
o Extraction: Extract with Diethyl Ether (3 x 50 mL). Combine organic layers, dry over

, and concentrate in vacuo.

 Purification: Recrystallize from hexanes (if solid) or purify via vacuum distillation.
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Figure 2: Synthesis Workflow via Lithiation-Carboxylation

Click to download full resolution via product page
Caption: Step-by-step synthetic route converting 1-decyne to 2-undecynoic acid.

Safety Data Sheet (SDS) Guidelines

Note: While specific regulatory data for CAS 54299-08-0 is limited, the following profile is
derived from the chemical class (long-chain alkynoic acids) and standard hazard classifications
for organic acids.

Hazard Identification (GHS Classification)
» Signal Word:DANGER
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o Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or
Category 2 (Irritant) depending on concentration. Treat as Corrosive.

» Serious Eye Damage/Irritation: Category 1.

o Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory lIrritation).

Precautionary Statements

Category Statement

P280: Wear protective gloves/protective
Prevention clothing/eye protection/face protection.P260: Do

not breathe dust/fume/gas/mist/vapors/spray.[2]

P303+P361+P353: IF ON SKIN (or hair): Take
Response (Skin) off immediately all contaminated clothing. Rinse

skin with water/shower.

P305+P351+P338: IF IN EYES: Rinse
R (Eyes) cautiously with water for several minutes.[2]
esponse (Eyes ,
Remove contact lenses, if present and easy to

do.[2] Continue rinsing.[2]

Store at -20°C. Hygroscopic. Store under inert
Storage )
gas (Argon/Nitrogen).

Handling & Stability

e Incompatible Materials: Strong oxidizing agents, strong bases, reducing agents.
o Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).
o Polymerization: Hazardous polymerization does not occur, but the triple bond is reactive.

Experimental Application Notes
Preparation of Stock Solutions

2-Undecynoic acid is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.
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Solvent: Dissolve in high-grade DMSO or Ethanol to create a 100 mM stock.

Dilution: Dilute into the assay buffer (e.g., PBS or Tris-HCI) immediately prior to use. Ensure
the final solvent concentration is <1% to avoid enzyme denaturation.

BSA Complexing: For cell culture studies, complex the fatty acid to fatty-acid-free Bovine
Serum Albumin (BSA) in a 2:1 to 5:1 molar ratio to facilitate cellular uptake.

Assay Validation (Self-Check)

To verify the inhibitor is active:

Control: Run an MCAD activity assay (using ferricenium hexafluorophosphate as an electron
acceptor) with Octanoyl-CoA as substrate.

Test: Pre-incubate the enzyme with 2-Undecynoic acid (in the presence of CoA and ATP, or
using synthesized 2-Undecynoyl-CoA) for 5-10 minutes.

Result: Activity should decrease in a time-dependent and concentration-dependent manner
(pseudo-first-order kinetics), indicative of irreversible inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. cdnsciencepub.com [cdnsciencepub.com]
e 2. METHYL 2-OCTYNOATE - Safety Data Sheet [chemicalbook.com]

» To cite this document: BenchChem. [Technical Master File: 2-Undecynoic Acid (CAS 54299-
08-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12787829/docs#technical-master-file-2-undecynoic-
acid-cas-54299-08-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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